(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}amino 3,4-dichlorobenzoate
Description
The compound "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate" is a structurally complex molecule featuring a cyclopropane core substituted with 4-chlorophenyl and 4-methoxyphenyl groups. The (Z)-configuration of the imino group links this core to a 3,4-dichlorobenzoate ester. This arrangement introduces unique steric, electronic, and physicochemical properties, making it a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3NO3/c1-30-18-9-4-15(5-10-18)23(20-13-19(20)14-2-7-17(25)8-3-14)28-31-24(29)16-6-11-21(26)22(27)12-16/h2-12,19-20H,13H2,1H3/b28-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHTXRPGMGOWEF-WEMUOSSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3CC3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3CC3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of 4-chlorophenyl with a suitable cyclopropylating agent under controlled conditions.
Introduction of the methoxyphenyl group: The cyclopropyl intermediate is then reacted with 4-methoxyphenyl to form the desired intermediate.
Formation of the final product: The intermediate is then reacted with 3,4-dichlorobenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dichlorobenzoate moieties, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Cyclopropyl Ring : This three-membered ring can influence the compound's reactivity and biological interactions.
- Aromatic Systems : The presence of chlorophenyl and methoxyphenyl groups enhances lipophilicity and may facilitate binding to biological targets.
- Dichlorobenzoate Moiety : This component is critical for the compound's biological activity, potentially affecting its pharmacodynamics.
Biological Activities
Preliminary studies indicate that (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate may exhibit a range of biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : The structural features suggest potential interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The unique structure may allow it to act as an inhibitor for specific enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have explored compounds with similar structures, providing insights into their potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline Derivative | Chlorophenyl group | Antimicrobial |
| Methoxy-substituted Benzoate | Methoxy group on aromatic ring | Anticancer |
| Cyclopropyl-containing Compounds | Cyclopropyl ring | Enzyme inhibition |
| Dichlorobenzene Derivative | Dichloro substituents | Antifungal |
These compounds share structural similarities with (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate and have demonstrated significant biological activities in laboratory settings.
Mechanism of Action
The mechanism of action of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules, focusing on substituent effects, stereochemistry, and inferred physicochemical properties. Below is a detailed analysis based on analogs from the provided evidence:
Structural Analogues
2.1.1 (Z)-[(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate (CAS 338415-62-6)
- Substituents :
- Cyclopropane: 4-chlorophenyl and 4-bromophenyl.
- Benzoate: 4-fluoro substitution.
- Molecular Formula: C23H16BrClFNO2 .
- Key Differences: The bromine atom (vs. The 4-fluorobenzoate group (vs. 3,4-dichlorobenzoate) reduces steric bulk and electron-withdrawing effects, which may influence binding interactions or stability .
2.1.2 (Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine (CAS 338962-88-2)
- Substituents :
- Cyclopropane: 4-chlorophenyl and 4-methoxyphenyl (identical to the target compound).
- Functional Group: 4-nitrobenzyloxy instead of a benzoate ester.
- Molecular Formula : C24H21ClN2O4 .
- The absence of a benzoate ester reduces hydrophilicity, which may impact solubility in aqueous systems .
Substituent Effects
| Property | Target Compound | CAS 338415-62-6 | CAS 338962-88-2 |
|---|---|---|---|
| Aromatic Substituents | 4-Cl, 4-OMe on cyclopropane | 4-Cl, 4-Br on cyclopropane | 4-Cl, 4-OMe on cyclopropane |
| Ester/Functional Group | 3,4-dichlorobenzoate | 4-fluorobenzoate | 4-nitrobenzyloxy |
| Electron Effects | Mixed (EWG Cl + EDG OMe) | Strong EWG (Br, F) | Strong EWG (NO2) |
| Molecular Weight | ~474–500 g/mol (estimated) | 496.74 g/mol | 436.89 g/mol |
- Electron-Withdrawing vs. The 4-methoxyphenyl group (electron-donating) may counterbalance electron withdrawal, modulating electronic properties .
Stereochemical Considerations
The (Z)-configuration in the target compound and its analogs enforces specific spatial arrangements. For example:
Similarity Coefficients
Using binary fingerprint-based similarity metrics (e.g., Tanimoto coefficient):
- The target compound and CAS 338415-62-6 share high structural overlap (cyclopropane core, halogenated aryl groups), likely yielding a Tanimoto score >0.7.
- CAS 338962-88-2, with a nitrobenzyloxy group, would show lower similarity due to divergent functional groups .
Biological Activity
(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C24H20Cl3NO2
- Molar Mass : 460.78 g/mol
- CAS Number : 338962-87-1
The compound features a complex structure with multiple aromatic rings and a cyclopropyl group, which may contribute to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl and methoxyphenyl have shown activity against various bacterial strains:
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| Chlorophenyl derivatives | Staphylococcus aureus, Escherichia coli | Moderate to strong |
| Methoxyphenyl derivatives | Salmonella typhi, Bacillus subtilis | Moderate |
In studies, the synthesized compound demonstrated promising activity against S. aureus and E. coli, comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}amino 3,4-dichlorobenzoate has been explored through various assays:
- Cell Line Studies : The compound was tested on several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Mechanism of Action : Preliminary studies suggest that the compound may interfere with cell cycle progression and induce oxidative stress in cancer cells .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated:
- Acetylcholinesterase Inhibition : Some derivatives showed strong inhibitory effects against acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated significant urease inhibition, which is relevant for treating infections caused by urease-producing bacteria .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, yielding insights into the efficacy and safety profiles:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Enzyme Inhibition Studies :
Q & A
Basic: What synthetic routes are commonly employed for the preparation of (Z)-configured benzoate derivatives with cyclopropane and aryl substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation via [2+1] cycloaddition or Simmons-Smith reactions. For stereochemical control, reaction conditions (e.g., temperature, catalysts) are critical. For example:
- Cyclopropanation : Use dichlorocarbene addition to alkenes with 4-chlorophenyl groups.
- Imine Formation : Condensation of cyclopropane-containing amines with 3,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine in DCM).
- Z-Isomer Control : Steric hindrance or hydrogen bonding during imine formation can favor the Z-configuration. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) may be used for late-stage functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (≥98% purity) are standard .
Advanced: How can researchers resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data for this compound?
Methodological Answer:
- NMR Analysis : Use NOESY/ROESY to detect spatial proximity of protons (e.g., methoxyphenyl and chlorophenyl groups in the Z-configuration).
- X-Ray Crystallography : Resolve absolute configuration via single-crystal diffraction. If crystals are challenging to grow, consider derivatization with heavy atoms (e.g., bromine) or co-crystallization agents.
- Contradiction Handling : Compare experimental data with DFT-calculated chemical shifts or dipole moments. For example, DFT-optimized structures (using Gaussian 09) can predict NMR coupling constants aligned with observed NOE correlations .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC (e.g., cyclopropane CH2 at δ 1.2–2.5 ppm, dichlorobenzoate carbonyl at δ 168–170 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and imine C=N (~1640 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and isotopic pattern (Cl atoms).
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .
Advanced: How can the hydrolytic stability of the ester group in this compound be evaluated under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. Compare with structurally similar esters to identify stabilizing substituents (e.g., electron-withdrawing Cl groups reduce hydrolysis) .
Advanced: What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., cytochrome P450 enzymes). Focus on hydrophobic pockets accommodating dichlorophenyl and cyclopropane groups.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen bonding with residues like Tyr or His .
Basic: How can researchers identify and quantify impurities in synthesized batches of this compound?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted 3,4-dichlorobenzoic acid or trans-isomers).
- Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone, a common degradation product) .
Advanced: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or esterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination). Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293) .
Advanced: How can the environmental persistence of this compound be modeled?
Methodological Answer:
- QSAR Modeling : Predict biodegradation using EPI Suite. Input physicochemical properties (logP, water solubility) to estimate half-life in soil/water.
- Photodegradation Studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Correlate with DFT-calculated bond dissociation energies .
Advanced: What mechanistic insights can isotopic labeling (e.g., ²H or ¹³C) provide during its synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use ²H-labeled cyclopropane precursors to study ring-opening steps. Compare reaction rates (GC-MS monitoring) to identify rate-determining steps.
- Tracer Studies : ¹³C-labeled benzoate can track metabolic pathways in in vitro assays .
Advanced: How should researchers address discrepancies in bioactivity data across different laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
